ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H19F3N4O5S and its molecular weight is 424.4. The purity is usually 95%.
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Biological Activity
Ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (hereafter referred to as compound 1) is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural characteristics contribute to its biological properties, making it a candidate for further investigation.
- Molecular Formula : C15H19F3N4O5S
- Molecular Weight : 424.40 g/mol
- CAS Number : 860610-47-5
- IUPAC Name : Ethyl 1-methyl-4-[1,1,1-trifluoro-4-(methanesulfonamido)butan-2-yl]oxypyrazolo[3,4-b]pyridine-5-carboxylate
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines in combating various pathogens. For instance, a study indicated that derivatives of this class exhibited promising activity against Mycobacterium tuberculosis (MTB). Compound 1's structural modifications enhance its interaction with target proteins involved in bacterial metabolism, suggesting a mechanism of action that warrants further exploration .
Anticancer Properties
The anticancer activity of compound 1 has also been investigated. A related study demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds with similar structures showed significant cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity . The trifluoromethyl group in compound 1 is particularly noted for contributing to metabolic stability and enhanced bioactivity .
Synthesis and Evaluation
A comprehensive study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives, including compound 1. This research utilized molecular docking techniques to predict interactions with biological targets. The findings revealed that specific substitutions at the N(1) and C(5) positions significantly influenced the biological activity against M. tuberculosis .
Table 1: Summary of Biological Activities of Compound 1 and Related Derivatives
The mechanism by which compound 1 exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways integral to pathogen survival or cancer cell proliferation. The presence of the methylsulfonyl and trifluoromethyl groups enhances its ability to engage with target sites effectively, potentially disrupting critical biological processes.
Properties
IUPAC Name |
ethyl 1-methyl-4-[1,1,1-trifluoro-4-(methanesulfonamido)butan-2-yl]oxypyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O5S/c1-4-26-14(23)10-7-19-13-9(8-20-22(13)2)12(10)27-11(15(16,17)18)5-6-21-28(3,24)25/h7-8,11,21H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOBYMAETHSOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC(CCNS(=O)(=O)C)C(F)(F)F)C=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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